molecular formula C23H21N5O2 B2678879 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one CAS No. 2380041-96-1

3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2678879
CAS No.: 2380041-96-1
M. Wt: 399.454
InChI Key: SOCMQBLNXNISIO-UHFFFAOYSA-N
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Description

3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Azetidine Formation: The azetidine ring is formed through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Quinazolinone Core Formation: The quinazolinone core is synthesized through a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the benzodiazole and azetidine intermediates with the quinazolinone core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides) are used under appropriate conditions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Functionalized benzodiazole derivatives with various substituents.

Scientific Research Applications

3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
  • Imidazole-containing compounds

Uniqueness

Compared to similar compounds, 3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural features, including the quinazolinone core, azetidine ring, and benzodiazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-21(13-27-14-24-18-6-2-1-5-17(18)23(27)30)26-11-16(12-26)28-20-8-4-3-7-19(20)25-22(28)15-9-10-15/h1-8,14-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCMQBLNXNISIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)CN5C=NC6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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